molecular formula C12H17NO2 B1427737 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid CAS No. 933737-16-7

3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid

Cat. No.: B1427737
CAS No.: 933737-16-7
M. Wt: 207.27 g/mol
InChI Key: LKSCZEBKKCODKL-UHFFFAOYSA-N
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Description

3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid is an organic compound with the molecular formula C12H17NO2. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted aromatic compounds .

Scientific Research Applications

Organic Synthesis

3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid serves as a crucial building block in organic chemistry. It is utilized in the synthesis of more complex molecules and derivatives, including pharmaceuticals and agrochemicals. Its functional groups allow for various chemical transformations such as oxidation, reduction, and substitution reactions .

Biological Activities

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that DMAP can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Preliminary investigations suggest that DMAP may affect cancer cell proliferation, indicating its potential as an anticancer therapeutic agent .

Medicinal Chemistry

The compound is under investigation for its therapeutic potential against various diseases. Its mechanism of action involves interactions with specific biological receptors, influencing signaling pathways that can alter cellular functions. This makes it a promising candidate for drug development aimed at treating conditions such as cancer and infections .

Case Studies

Case Study 1: Anticancer Research
In a study published in Tetrahedron, researchers explored the anticancer effects of DMAP derivatives on different cancer cell lines. The results indicated that certain modifications to the DMAP structure enhanced its efficacy against specific types of cancer cells .

Case Study 2: Antimicrobial Activity
A recent study evaluated the antimicrobial activity of DMAP against various pathogens. The findings demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, influencing various signaling pathways. This interaction can lead to changes in cellular functions, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid, an organic compound with the molecular formula C12H17NO2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This unique structure contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H17NO2
Molecular Weight219.27 g/mol
CAS Number933737-16-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The dimethylamino group can engage with various biological receptors, influencing signaling pathways that regulate cellular functions. This mechanism positions the compound as a potential candidate for drug development aimed at various diseases.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, demonstrating varying degrees of effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM

These findings suggest that the compound may serve as a valuable agent in combating bacterial infections.

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown potential anticancer activity in preliminary studies. It appears to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, studies have indicated that derivatives of this compound can selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in MDPI evaluated various synthesized monomeric alkaloids, including derivatives related to this compound. The results showed moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values as low as 2.33 µM against E. coli .
  • Anticancer Research : In vitro studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies revealed that compounds could induce cell death through apoptosis pathways, suggesting a promising avenue for cancer therapy .
  • GPR88 Agonist Studies : Research focused on GPR88, a G protein-coupled receptor implicated in neurological disorders, has shown that modifications of related compounds can enhance receptor affinity and selectivity. This indicates potential applications in treating conditions like addiction and anxiety disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for producing 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves functionalizing the phenyl ring with a dimethylaminomethyl group followed by propanoic acid chain elongation. Key steps include:

  • Friedel-Crafts alkylation or Mannich reaction to introduce the dimethylaminomethyl group onto the phenyl ring.
  • Carboxylic acid formation via oxidation of a propanol intermediate or hydrolysis of nitriles/esters.
  • Reagent optimization : Use potassium permanganate (KMnO₄) in acidic conditions for controlled oxidation (to avoid over-oxidation of the dimethylamino group) . Lithium aluminum hydride (LiAlH₄) in anhydrous ether may be employed for selective reductions .
  • Yield improvement : Monitor pH and temperature during the Mannich reaction (22°C, acidic/alkaline conditions) to stabilize intermediates .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolve the 3D structure by growing single crystals in polar solvents (e.g., ethanol/water mixtures). Inversion dimers linked by O–H⋯O hydrogen bonds are common in carboxylic acid derivatives, as seen in related phenylpropanoic acid structures .
  • NMR : Use D₂O or DMSO-d₆ as solvents to observe the dimethylamino group (δ ~2.2 ppm for N-(CH₃)₂) and aromatic protons (δ ~7.0–7.5 ppm for para-substituted phenyl) .
  • FT-IR : Confirm the carboxylic acid moiety via O–H stretch (2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the dimethylamino group .
  • Handling : Use gloveboxes or fume hoods to avoid moisture absorption. The compound is hygroscopic, as noted in safety data for structurally similar acids .
  • Decomposition monitoring : Regularly check purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina with PubChem-derived 3D structures (InChIKey: INKIPGZBLPASRD-UHFFFAOYSA-N) to simulate binding to targets such as G-protein-coupled receptors .
  • MD simulations : Apply AMBER or GROMACS to assess stability of ligand-receptor complexes in aqueous environments. Parameterize the dimethylamino group using GAFF force fields .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding via the carboxylic acid) using Schrödinger Suite .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Variable standardization : Control experimental conditions (e.g., pH 7.4 for in vitro assays) to minimize discrepancies in ionization states .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., demethylated derivatives) that may confound activity results .
  • Cross-study validation : Compare data with structurally similar compounds (e.g., 3-(4-methoxyphenyl)propanoic acid) to isolate substituent effects .

Q. What strategies are effective for designing derivatives with enhanced selectivity for neurological targets?

Methodological Answer:

  • Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole ring to improve blood-brain barrier penetration .
  • SAR studies : Modify the dimethylamino group to tertiary amines (e.g., pyrrolidino) and assess affinity via radioligand binding assays .
  • Pro-drug synthesis : Esterify the carboxylic acid to enhance bioavailability, followed by enzymatic cleavage in vivo .

Properties

IUPAC Name

3-[4-[(dimethylamino)methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSCZEBKKCODKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid
3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid
3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid
3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid
3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid
3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid

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